

Introduction: The Significance of Quantifying Dibutyl Azelate

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Compound of Interest

Compound Name: *Dibutyl azelate*

CAS No.: 2917-73-9

Cat. No.: B184723

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Dibutyl azelate (DBA), the dibutyl ester of azelaic acid, is a widely utilized plasticizer in the manufacturing of various polymers, enhancing their flexibility and durability.[1][2] Its application extends to consumer products, including contact lenses and food packaging materials.[2][3] The concentration of **Dibutyl azelate** in these materials is a critical quality attribute, as it directly influences the physical properties of the final product. Moreover, due to the potential for migration of plasticizers from packaging materials into food or from medical devices into the human body, accurate quantification is essential for safety and regulatory compliance.[4][5] This application note provides a detailed, validated protocol for the quantitative analysis of **Dibutyl azelate** in a polymeric matrix using Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its sensitivity and specificity.[6][7]

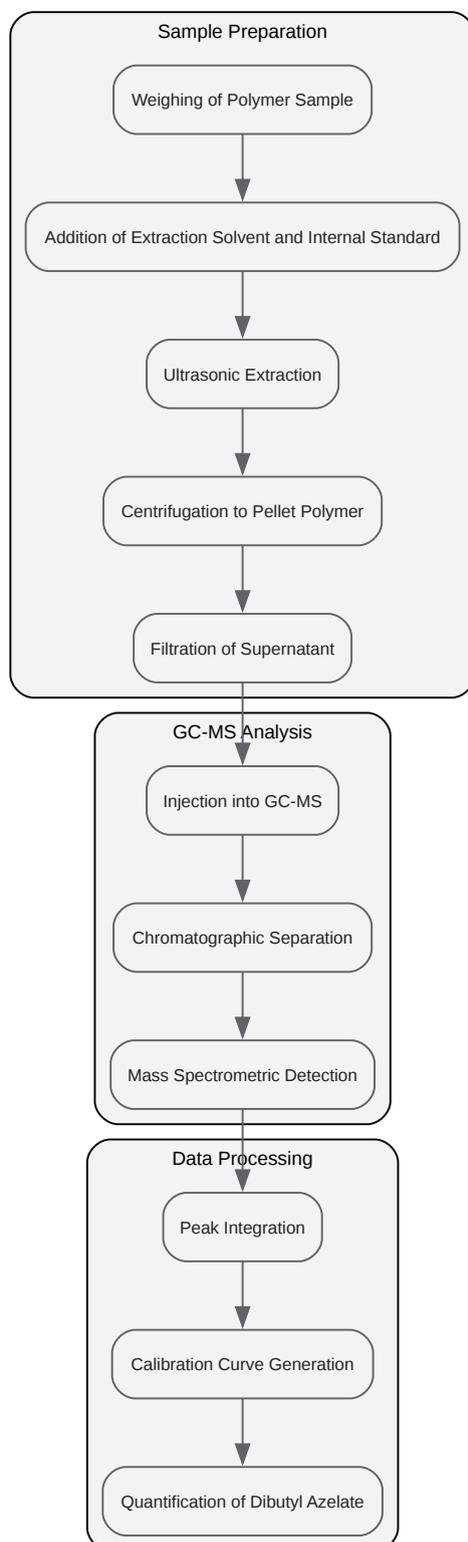
Principle of the Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative analysis of **Dibutyl azelate** is achieved through a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. This technique is ideally suited for the analysis of semi-volatile organic compounds like **Dibutyl azelate**. [7] The fundamental principle involves the separation of the analyte from other components in the mixture based on its partitioning between a stationary phase within a heated capillary column and a mobile gaseous phase. Following chromatographic separation, the eluted **Dibutyl azelate** enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is performed by

comparing the response of the target analyte to that of a known concentration of an internal standard, ensuring high accuracy and precision.

Diagram of the Analytical Workflow

Figure 1: Workflow for Quantitative Analysis of Dibutyl Azelate



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Caption: A schematic overview of the key stages in the quantitative analysis of **Dibutyl azelate**.

Apparatus and Reagents

Apparatus:

- Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
- Analytical Balance (4-decimal places)
- Ultrasonic Bath
- Centrifuge
- Vortex Mixer
- Syringe Filters (0.45 μ m, PTFE)
- Autosampler Vials (2 mL, amber glass, with PTFE-lined caps)
- Volumetric flasks and pipettes

Reagents:

- **Dibutyl azelate** (analytical standard, >99% purity)
- Internal Standard (IS): Benzyl Benzoate or another suitable high-purity standard
- Dichloromethane (DCM), HPLC grade or equivalent
- Methanol, HPLC grade or equivalent
- Helium (carrier gas), 99.999% purity

Step-by-Step Protocol

Preparation of Standard Solutions

- Primary Stock Solution of **Dibutyl Azelate** (1000 μ g/mL): Accurately weigh 100 mg of **Dibutyl azelate** and dissolve it in dichloromethane in a 100 mL volumetric flask.

- Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the chosen internal standard (e.g., Benzyl Benzoate) and dissolve it in dichloromethane in a 100 mL volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution with dichloromethane to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add the internal standard to a final concentration of 20 µg/mL.

Sample Preparation

The following protocol is optimized for a generic polymer matrix. Adjustments may be necessary for specific polymer types.

- Sample Comminution: If the polymer sample is in large pieces, cryogenically mill it to a fine powder to increase the surface area for efficient extraction.[8]
- Weighing: Accurately weigh approximately 200 mg of the powdered polymer sample into a 15 mL glass centrifuge tube.
- Extraction:
 - Add 10.0 mL of dichloromethane to the centrifuge tube.
 - Spike with the internal standard solution to a final concentration of 20 µg/mL.
 - Vortex for 1 minute to ensure thorough wetting of the polymer.
 - Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Separation:
 - Centrifuge the sample at 4000 rpm for 15 minutes to pellet the polymer particles.
- Filtration and Transfer:
 - Carefully decant the supernatant.

- Filter the supernatant through a 0.45 μm PTFE syringe filter into a 2 mL autosampler vial.
- Cap the vial immediately to prevent solvent evaporation.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter	Condition
GC System	Agilent 7890B or equivalent
MS System	Agilent 5977A or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Inlet Temperature	280 $^{\circ}$ C
Injection Volume	1 μ L
Injection Mode	Splitless
Oven Program	100 $^{\circ}$ C (hold 1 min), ramp to 280 $^{\circ}$ C at 20 $^{\circ}$ C/min, hold 5 min
MS Transfer Line	280 $^{\circ}$ C
Ion Source Temp.	230 $^{\circ}$ C
Quadrupole Temp.	150 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantification Ion (DBA)	m/z 157
Qualifier Ions (DBA)	m/z 115, 213
Quantification Ion (IS)	Dependent on IS used (e.g., m/z 105 for Benzyl Benzoate)
Qualifier Ions (IS)	Dependent on IS used

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is crucial to ensure the reliability of the results.^{[9][10]} The validation should be performed according to the International Council for

Harmonisation (ICH) guidelines.[11]

- **Specificity/Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by analyzing a blank polymer matrix and ensuring no interfering peaks are present at the retention time of **Dibutyl azelate** and the internal standard.[10][12]
- **Linearity and Range:** The linearity of the method is established by analyzing the prepared calibration standards over the defined concentration range. A linear regression analysis should yield a correlation coefficient (r^2) of ≥ 0.995 .
- **Accuracy:** Determined by spike and recovery experiments. A blank polymer matrix is spiked with known concentrations of **Dibutyl azelate** at three levels (low, medium, and high) and analyzed. The percentage recovery should be within an acceptable range, typically 80-120%.
- **Precision:**
 - **Repeatability (Intra-day precision):** The analysis of replicate samples ($n=6$) of a spiked polymer matrix on the same day. The relative standard deviation (RSD) should be $\leq 15\%$.
 - **Intermediate Precision (Inter-day precision):** The analysis of replicate samples of a spiked polymer matrix on different days by different analysts. The RSD should be $\leq 15\%$.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):**
 - **LOD:** The lowest concentration of the analyte that can be reliably detected.
 - **LOQ:** The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Sample Validation Data

Validation Parameter	Acceptance Criteria	Example Result
Linearity (r^2)	≥ 0.995	0.998
Range ($\mu\text{g/mL}$)	Bracketing expected concentrations	1 - 100
Accuracy (% Recovery)	80 - 120%	95.2 - 103.5%
Repeatability (% RSD)	$\leq 15\%$	4.8%
Intermediate Precision (% RSD)	$\leq 15\%$	6.2%
LOD ($\mu\text{g/mL}$)	Reportable	0.2
LOQ ($\mu\text{g/mL}$)	Reportable	0.7

Data Analysis and Quantification

The concentration of **Dibutyl azelate** in the polymer sample is calculated using the response factor generated from the calibration curve.

Calculation:

- A calibration curve is constructed by plotting the ratio of the peak area of **Dibutyl azelate** to the peak area of the internal standard against the concentration of the **Dibutyl azelate** standards.
- The concentration of **Dibutyl azelate** in the sample extract is determined from the linear regression equation of the calibration curve.
- The final concentration in the polymer sample (in mg/kg or % w/w) is calculated by taking into account the initial sample weight and the volume of the extraction solvent.

Conclusion: A Robust Method for Quality Control and Research

This application note details a comprehensive and validated GC-MS method for the quantitative analysis of **Dibutyl azelate** in a polymeric matrix. The protocol emphasizes meticulous sample preparation and the use of an internal standard to ensure high accuracy and precision. The described method is suitable for routine quality control in manufacturing processes, as well as for research and development activities in the fields of polymer science, materials science, and drug development. The principles of method validation outlined herein provide a framework for ensuring the generation of reliable and defensible analytical data.

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